molecular formula C9H11ClFNO B6291635 5-Fluorochroman-4-amine hydrochloride CAS No. 2490709-40-3

5-Fluorochroman-4-amine hydrochloride

Cat. No.: B6291635
CAS No.: 2490709-40-3
M. Wt: 203.64 g/mol
InChI Key: JMSVFJMVGBTPLP-UHFFFAOYSA-N
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Description

5-Fluorochroman-4-amine hydrochloride (CAS 2490709-40-3) is a fluorinated chiral amine serving as a valuable building block in medicinal chemistry and drug discovery research. The compound features a chroman scaffold, a structure of high interest in pharmaceutical development, substituted with a fluorine atom at the 5-position and an amine functional group at the 4-position. The fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a crucial intermediate for the synthesis of more complex, biologically active molecules. The (R)-enantiomer of the parent amine is also available (CAS 1018978-83-0), providing researchers with options for stereospecific synthesis . Compounds with a fluorochroman core, such as nebivolol, are established as beta-blockers used in the management of cardiovascular diseases, highlighting the therapeutic relevance of this chemical scaffold . This product is offered with a high purity level of 95.00% and is intended for research applications as a key synthetic intermediate. It is supplied as the hydrochloride salt to enhance stability and solubility. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-3,7H,4-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSVFJMVGBTPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Fluorochroman 4 Amine Hydrochloride

Established Chemical Synthesis Routes to Chroman-4-one Precursors

The chroman-4-one scaffold is a foundational structure in organic synthesis, serving as a versatile intermediate for a wide range of more complex molecules. Its synthesis has been approached through various established chemical routes. A classical and widely employed method is the intramolecular Friedel-Crafts acylation. This process typically involves the cyclization of a 3-phenoxypropanoic acid derivative using a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid. nih.gov

More contemporary, metal-free approaches have also been developed, including cascade radical cyclization reactions. researchgate.net For instance, one method involves the reaction of 2-(allyloxy)arylaldehydes with oxamic acids to generate carbamoyl (B1232498) radicals, which then undergo a cascade cyclization to form amide-containing chroman-4-one structures. researchgate.net These modern methods often provide high functional group tolerance and represent efficient alternatives to traditional acid-catalyzed cyclizations. researchgate.net

The direct precursor, 5-Fluorochroman-4-one, is synthesized by applying established cyclization strategies to a fluorine-substituted starting material. A common and effective method is the intramolecular Friedel-Crafts cyclization of 3-(2-fluorophenoxy)propanoic acid. This reaction is typically promoted by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to close the heterocyclic ring.

Michael Addition: Reaction of 2-fluorophenol (B130384) with acrylic acid or its ester equivalent to form the 3-(2-fluorophenoxy)propanoic acid intermediate.

Intramolecular Acylation: Cyclization of the resulting acid in the presence of a dehydrating acid catalyst like polyphosphoric acid to yield 5-Fluorochroman-4-one.

Reduction Strategies for Chroman-4-ones to Chroman-4-amines

The conversion of the keto group in 5-Fluorochroman-4-one to the desired amine functionality is a critical reductive step. This transformation can be accomplished through several robust methods, including direct catalytic hydrogenation and reductive amination protocols.

Catalytic hydrogenation represents a direct route for the reduction of the chroman-4-one. This method typically involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under pressure.

An alternative to using high-pressure hydrogen gas is Catalytic Transfer Hydrogenation (CTH) . In CTH, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of H₂ gas. mdpi.com This technique can offer milder reaction conditions and avoids the need for specialized high-pressure equipment. mdpi.com

Table 1: Comparison of Catalytic Hydrogenation Methods

MethodHydrogen SourceTypical CatalystsKey Advantages
Direct Hydrogenation Hydrogen Gas (H₂)Pd/C, PtO₂, Raney NiHigh efficiency, clean workup
Transfer Hydrogenation Alcohols (e.g., Isopropanol), Formic AcidRu- or Ir-based complexes, Hf-TUD-1 mdpi.comMilder conditions, no H₂ gas required mdpi.com

Reductive amination is a highly versatile and widely used method for synthesizing amines from ketones. purdue.edu This process involves two key stages: the initial reaction of the ketone with an amine source to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the final amine. purdue.edursc.org

For the synthesis of 5-Fluorochroman-4-amine (B3045098), 5-Fluorochroman-4-one is treated with an ammonia (B1221849) equivalent (e.g., ammonium (B1175870) acetate, ammonia in methanol) to form the corresponding imine. This intermediate is then reduced without isolation using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or borane (B79455) complexes like borane-ammonia (BH₃–NH₃). nih.gov The choice of reducing agent is critical; for example, NaBH₃CN is often preferred as it is selective for the imine over the ketone, preventing reduction of the starting material.

Table 2: Reagents for One-Pot Reductive Amination

ComponentExample ReagentsFunction
Amine Source Ammonia, Ammonium Acetate, HydroxylamineReacts with the ketone to form an imine intermediate
Reducing Agent NaBH₄, NaBH₃CN, BH₃–THF, BH₃–NH₃ nih.govReduces the C=N bond of the imine to a C-N single bond
Solvent Methanol, Ethanol, Tetrahydrofuran (B95107) (THF)Solubilizes reactants and intermediates

Stereoselective Synthesis of Enantiopure 5-Fluorochroman-4-amine Hydrochloride

Achieving enantiopurity is often essential for the biological application of chiral molecules like 5-Fluorochroman-4-amine. Stereoselective synthesis aims to produce a single enantiomer (either the (R) or (S) form) in high purity. This is most effectively achieved through asymmetric reduction techniques.

Chemoenzymatic methods offer a powerful and green approach to asymmetric synthesis. The asymmetric reduction of 5-Fluorochroman-4-one can be accomplished with high enantioselectivity using ketoreductase (KRED) enzymes. These enzymes, which belong to the dehydrogenase/reductase family, utilize a cofactor such as NADPH or NADH to stereoselectively deliver a hydride to the carbonyl group, producing the corresponding chiral chroman-4-ol in high enantiomeric excess (often >98% ee). This chiral alcohol can then be converted to the amine in subsequent steps with retention of stereochemistry.

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR) . In a DKR process, the prochiral ketone starting material undergoes rapid racemization (interconversion between its enantiomers) under the reaction conditions. Simultaneously, a chiral catalyst or enzyme selectively reduces only one of the enantiomers. This continuous racemization of the substrate allows the entire starting material pool to be converted into a single enantiomer of the product, theoretically achieving a 100% yield instead of the 50% maximum of a standard kinetic resolution. This approach can be applied to chroman-4-ones using a combination of a KRED and a racemization catalyst to produce a single enantiomer of the chiral alcohol intermediate, which is then converted to the final enantiopure amine.

Table 3: Key Aspects of Chemoenzymatic Asymmetric Reduction

ParameterDescription
Biocatalyst Ketoreductase (KRED) enzymes
Cofactor NAD(P)H (Nicotinamide adenine (B156593) dinucleotide phosphate)
Cofactor Recycling A secondary system (e.g., glucose/glucose dehydrogenase) is used to regenerate the NAD(P)H cofactor, making the process cost-effective.
Reaction Conditions Typically performed in aqueous buffer at controlled pH (6-8) and temperature (25-35°C).
Outcome Highly enantiopure chiral alcohol intermediate, which is a precursor to the enantiopure amine.

Chiral Resolution Techniques for Racemic Mixtures

To isolate the individual enantiomers from the racemic mixture of 5-Fluorochroman-4-amine, chiral resolution techniques are employed. This separation is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. oxfordreference.com

One of the most established methods is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid or camphorsulfonic acid. jst.go.jp This reaction creates a pair of diastereomeric salts with different solubilities, allowing one diastereomer to be crystallized and separated. The desired enantiomer is then recovered by removing the chiral auxiliary. jst.go.jp

Chiral chromatography offers a direct method for separating enantiomers. mdpi.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with columns like those based on substituted cyclodextrins have proven effective for separating fluorinated chiral amines. mdpi.comwiley.com

Enzymatic kinetic resolution is a powerful chemoenzymatic approach. rsc.org This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine. google.comresearchgate.net For example, an enzyme like Candida antarctica lipase (B570770) B (CALB) can catalyze the reaction between the amine and an acyl donor, preferentially forming an amide from one enantiomer. researchgate.net The resulting acylated enantiomer can then be separated from the unreacted enantiomer. The amide can subsequently be hydrolyzed, often with another enzyme like penicillin G acylase, to yield the pure amine enantiomer, making the process greener by avoiding harsh chemical conditions. rsc.orgrsc.org

Table 1: Comparison of Chiral Resolution Techniques

Technique Principle Advantages Common Reagents/Systems
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. Scalable, well-established technique. (+)-Tartaric acid, (-)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid.
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase (CSP). Direct separation, high purity, analytical and preparative scale. Cyclodextrin-based CSPs, Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer. High enantioselectivity, mild reaction conditions, green approach. Lipases (Candida antarctica lipase B), Penicillin G Acylase, Acyl donors (e.g., ethyl acetate). rsc.orgresearchgate.net

Enantioselective Amine Synthesis Methodologies

Instead of separating a racemic mixture, enantiomerically pure 5-Fluorochroman-4-amine can be synthesized directly using asymmetric methods. These approaches are often more efficient as they avoid discarding the unwanted enantiomer.

A leading strategy is the asymmetric hydrogenation of a prochiral imine . nih.gov In this method, the 5-Fluorochroman-4-one precursor is first converted to an N-substituted imine. This imine is then hydrogenated using a chiral catalyst, typically a transition metal complex (e.g., Iridium or Ruthenium) with a chiral ligand. acs.org The chiral catalyst guides the hydrogenation to produce one enantiomer of the amine in high excess.

Another powerful technique is asymmetric reductive amination . This method combines the formation of the imine and its reduction into a single, enantioselective step. researchgate.netthieme-connect.com A ketone, an amine source, and a reducing agent are reacted in the presence of a chiral catalyst, such as a chiral phosphoric acid or a metal-based catalyst, to directly yield the chiral primary amine. researchgate.netthieme-connect.com

Biocatalytic approaches , using enzymes like transaminases, are also gaining prominence for the enantioselective synthesis of chiral amines. Engineered transaminases can catalyze the transfer of an amino group from a donor molecule to the ketone precursor (5-Fluorochroman-4-one), producing the desired (R)- or (S)-amine with very high enantiomeric purity. rochester.edu

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key steps for optimization include the reductive amination and, if used, the chiral resolution or enantioselective synthesis.

For the reductive amination step, several factors are crucial:

Reducing Agent: The choice of reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) affects selectivity and reaction conditions.

Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are key variables that need to be fine-tuned to achieve complete conversion without promoting side reactions.

pH: Controlling the pH is important, especially when using ammonium salts, to ensure the formation of the imine intermediate.

In enantioselective synthesis , the choice of catalyst and ligand is paramount. The enantiomeric excess (ee) of the product is highly dependent on the specific chiral ligand used in conjunction with the metal catalyst. acs.org Optimization involves screening different ligands and adjusting the catalyst loading, temperature, and pressure to achieve the best balance of reactivity and enantioselectivity.

Table 2: Representative Parameters for Optimization of Reductive Amination

Parameter Range/Options Effect on Reaction
Catalyst (for catalytic hydrogenation) Pd/C, PtO₂, Raney Nickel, Chiral Ru/Ir complexes Determines reaction rate and, in asymmetric versions, enantioselectivity.
Reducing Agent (for stoichiometric) NaBH₄, NaBH₃CN, H₂ (gas) Affects reaction conditions and functional group tolerance.
Solvent Methanol, Ethanol, Dichloromethane (B109758), Toluene Influences solubility of reactants and stability of intermediates.
Temperature 0 °C to 100 °C Affects reaction rate and selectivity. Higher temperatures may lead to byproducts.
Pressure (for hydrogenation) 1 atm to 100 atm Higher pressure generally increases the rate of hydrogenation.
Amine Source Ammonia (gas), NH₄OAc, NH₄Cl The choice of amine source and its concentration can impact equilibrium and yield.

Formation and Characterization of the Hydrochloride Salt

The final step in the preparation is the formation of the hydrochloride salt. Primary amines like 5-Fluorochroman-4-amine are often converted into their salt form to improve their stability, crystallinity, and water solubility. oxfordreference.com The hydrochloride salt is typically formed by reacting the free amine base with hydrochloric acid. oxfordreference.comgla.ac.uk

The formation process generally involves dissolving the purified 5-Fluorochroman-4-amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., ethereal HCl) or gaseous HCl is then added. rsc.orggoogle.com The ionic reaction between the basic amine and the acid is typically rapid, leading to the precipitation of the crystalline this compound salt. gla.ac.uk The solid salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried.

Characterization of the resulting hydrochloride salt is essential to confirm its identity and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The formation of the ammonium salt (R-NH₃⁺) results in characteristic shifts in the signals of protons and carbons near the nitrogen atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of the ammonium ion is indicated by the appearance of a broad and strong N-H stretching band, typically in the range of 2800-3200 cm⁻¹. spectroscopyonline.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the cation (the protonated amine).

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, F), which can be compared with the calculated theoretical values to verify the empirical formula of the salt.

Chemical Reactivity and Derivatization of 5 Fluorochroman 4 Amine Hydrochloride

Modifications of the Amine Functional Group

The primary amine on the stereogenic C4 carbon is a versatile functional handle for a wide array of chemical transformations. It behaves as a potent nucleophile, enabling derivatization through acylation, alkylation, and the formation of various nitrogen-containing functional groups.

Acylation: The primary amine of 5-fluorochroman-4-amine (B3045098) readily undergoes acylation to form amide bonds. This is a fundamental transformation used to introduce a vast range of substituents. A common method is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. acs.org This reaction is typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net

Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Table 1: Representative Reagents for Acylation and Alkylation

Transformation Reagent Class Specific Examples Typical Conditions
Acylation Acyl Halides Acetyl chloride, Benzoyl chloride Base (e.g., Et₃N, Pyridine), Aprotic Solvent (e.g., DCM)
Acid Anhydrides Acetic anhydride, Boc anhydride Aprotic Solvent (e.g., DCM, THF)
Alkylation Alkyl Halides Methyl iodide, Benzyl bromide Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF)

Amide Formation: Beyond the use of acyl chlorides, amides are most commonly synthesized through the coupling of the amine with a carboxylic acid. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A wide variety of peptide coupling reagents are available for this purpose, enabling the formation of the amide bond under mild conditions with high yields. libretexts.org These methods are central to medicinal chemistry and peptide synthesis.

Urea (B33335) Formation: The amine group can be converted into a urea functionality through several methods. The most direct approach is the reaction with an isocyanate. Alternatively, safer, and often more practical, phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used. acs.org In this two-step, one-pot procedure, the amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the final urea. acs.org Unsymmetrical ureas can be readily synthesized using this method. acs.orgnih.gov Another approach involves the Curtius rearrangement of an acyl azide (B81097), generated from a carboxylic acid, to form an isocyanate in situ, which is then trapped by the amine. nih.gov

Table 2: Common Reagents for Amide and Urea Synthesis

Product Reagent Type Specific Examples Key Features
Amide Coupling Reagents HATU, HOBt/EDC, PyBOP High efficiency, mild conditions, suitable for complex molecules. acs.org
Urea Isocyanates Phenyl isocyanate, Methyl isocyanate Direct reaction, forms urea bond.
Phosgene Equivalents N,N'-Carbonyldiimidazole (CDI), Triphosgene Safer alternatives to phosgene gas, versatile for unsymmetrical ureas. acs.org

Reactions Involving the Chroman Ring System

The chroman ring system consists of a benzene (B151609) ring fused to a dihydropyran ring. The reactivity of the aromatic portion is influenced by the substituents: the activating ether oxygen and the deactivating, ortho-, para-directing fluorine atom.

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome on the 5-fluorochroman system is controlled by the directing effects of the existing substituents. For these reactions, the C4-amine is typically protected as an amide (e.g., acetamide) to moderate its reactivity and prevent side reactions. libretexts.org

The key directing groups are:

The Alkoxy Group (Ring Ether Oxygen): This is a strongly activating, ortho-, para-directing group. It directs electrophiles to the C8 (ortho) and C6 (para) positions.

Both major directing influences converge to activate the C6 and C8 positions. Therefore, electrophilic substitution on the N-acylated 5-fluorochroman-4-amine is strongly predicted to yield a mixture of C6- and C8-substituted products. The exact ratio would be influenced by the steric bulk of the electrophile and the precise reaction conditions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Products Rationale
Nitration NO₂⁺ (from HNO₃/H₂SO₄) 6-Nitro and 8-Nitro derivatives Strong directing effects from alkoxy and fluorine groups to C6 and C8. savemyexams.com
Halogenation Br⁺ (from Br₂/FeBr₃) 6-Bromo and 8-Bromo derivatives Ortho-, para-directing nature of alkoxy and fluorine substituents. lumenlearning.com

| Friedel-Crafts Acylation | R-C=O⁺ (from Acyl Chloride/AlCl₃) | 6-Acyl and 8-Acyl derivatives | Steric hindrance may favor substitution at the less hindered C6 position. |

The dihydropyran ring of the chroman scaffold is a cyclic ether and is generally stable under neutral, basic, and mild acidic conditions.

Ring-Opening: Cleavage of the ether bond (C-O) typically requires harsh conditions. Reaction with strong proton acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to ring-opening. Lewis acids can also promote cleavage of the benzylic ether bond. More complex, selective ring-opening transformations have been developed for related chromone (B188151) systems, often utilizing transition metal catalysis, such as palladium-catalyzed processes that proceed via an initial addition to an activated part of the ring followed by rearrangement. acs.orgnih.gov

Ring-Expansion: Ring-expansion transformations of the chroman skeleton are not common and would require specific substrates designed to undergo skeletal rearrangements, such as those promoted by Lewis acids on epoxide-containing precursors. researchgate.net For the simple 5-fluorochroman-4-amine structure, ring-expansion is not a readily expected reaction pathway.

Synthesis of Conjugates and Chemically Tagged Probes (e.g., for protein degradation studies)

The primary amine of 5-Fluorochroman-4-amine makes it an excellent building block for the synthesis of chemical probes and conjugates, particularly for applications in chemical biology and drug discovery. researchgate.netresearchgate.net

In the context of targeted protein degradation, the amine serves as a key attachment point for linkers used in creating Proteolysis-Targeting Chimeras (PROTACs). organic-chemistry.orgnih.gov A PROTAC is a heterobifunctional molecule that typically consists of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them. nih.gov

5-Fluorochroman-4-amine could function as a fragment or a core scaffold that binds to a protein of interest. Its primary amine is ideal for covalently attaching a linker, which is then connected to an E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands). The conjugation is most commonly achieved by forming a stable amide or urea bond, using the standard synthetic methods described in section 3.1.2. nih.govrsc.org

Similarly, the amine can be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to create chemically tagged probes for target identification, imaging, or pull-down experiments. nih.govenamine.netucsd.edu

Table 4: Application in Bioconjugate Synthesis

Conjugate Type Role of 5-Fluorochroman-4-amine Linkage Chemistry Example Application
PROTAC Target-binding scaffold Amide or Urea bond formation at C4-amine Targeted degradation of a specific protein. nih.gov
Fluorescent Probe Core scaffold Amide bond to an amine-reactive dye (e.g., NHS ester) Cellular imaging and target engagement studies. ucsd.edu

| Affinity Probe | Core scaffold | Amide bond to a biotin tag | Protein pull-down and identification from cell lysates. |

Development of Structurally Related Analogs (e.g., exploring different fluorination patterns or substituents)

The development of analogs of 5-Fluorochroman-4-amine hydrochloride involves modifications at various positions of the chroman ring system. These modifications include altering the fluorination pattern on the aromatic ring and introducing a diverse range of substituents to probe structure-activity relationships (SAR). The synthesis of these analogs typically begins with the corresponding substituted chroman-4-ones, which are then converted to the desired 4-amino derivatives.

The synthesis of key precursors, namely substituted chroman-4-ones, is a critical first step in generating a library of analogs. A general and efficient method for the synthesis of chroman-4-ones involves a base-mediated aldol (B89426) condensation of an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde, often facilitated by microwave irradiation. nih.gov This methodology allows for the introduction of various substituents at different positions of the chroman-4-one scaffold.

For instance, the synthesis of a 7-fluoro analog precursor, 7-fluoro-2-pentylchroman-4-one, has been reported starting from 4'-fluoro-2'-hydroxyacetophenone (B74785) and hexanal. nih.gov Similarly, other substituted chroman-4-ones can be prepared, which then serve as versatile intermediates for a range of fluorinated chroman-4-amine (B2768764) analogs. The subsequent conversion of these chroman-4-ones to the corresponding 4-amines can be achieved through methods such as reductive amination or a multi-step sequence involving reduction to the alcohol, followed by azide substitution and subsequent reduction.

The following table summarizes the synthesis of various substituted chroman-4-one precursors, highlighting the diversity of substitution patterns that can be achieved.

Precursor CompoundStarting MaterialsKey ReagentsReference
7-Fluoro-2-pentylchroman-4-one4'-Fluoro-2'-hydroxyacetophenone, HexanalDiisopropylamine (DIPA) nih.gov
8-Bromo-2-pentylchroman-4-one3'-Bromo-2'-hydroxyacetophenone, HexanalDIPA nih.gov
6,8-Dibromo-2-pentylchroman-4-one3',5'-Dibromo-2'-hydroxyacetophenone, HexanalDIPA bldpharm.com
7-Methoxy-2-pentylchroman-4-one2'-Hydroxy-4'-methoxyacetophenone, HexanalDIPA nih.gov

The position and number of fluorine atoms on the aromatic ring of the chroman-4-amine scaffold can significantly influence the compound's biological activity. Medicinal chemistry campaigns often explore mono-, di-, and tri-fluorinated analogs to fine-tune the electronic properties and metabolic stability of the molecule.

While specific derivatization of 5-Fluorochroman-4-amine is not extensively detailed in the provided search results, the existence of related fluorinated analogs in chemical supplier databases points towards research in this area. For example, 5-Fluoro-7-methylchroman-4-amine is a commercially available analog, indicating that methodologies exist for the synthesis of 5-fluorinated chromans with additional substituents on the aromatic ring. bldpharm.com

The synthesis of such analogs would likely follow a similar path, starting with the appropriately substituted fluorinated 2'-hydroxyacetophenone. For 5-Fluoro-7-methylchroman-4-amine, the synthesis would commence with 2'-hydroxy-5-fluoro-3-methylacetophenone.

Beyond altering the fluorination pattern, the introduction of other substituents on the chroman ring is a common strategy to explore the chemical space and optimize for desired properties. These substituents can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.

Research on related chroman-4-one derivatives has shown that a wide variety of substituents can be incorporated at the 6- and 8-positions, including bromo, chloro, and methoxy (B1213986) groups. nih.govbldpharm.com These substituted chroman-4-ones are valuable precursors for the synthesis of a diverse library of chroman-4-amine analogs.

The following table provides examples of structurally related chroman-4-amine analogs with different fluorination patterns and substituents, underscoring the chemical tractability of this scaffold for analog development.

Compound NameChemical StructureKey FeaturesReference
This compoundFluorine at C5
5-Fluoro-7-methylchroman-4-amineFluorine at C5, Methyl at C7 bldpharm.com
6,8-Dibromo-2-pentylchroman-4-one (precursor)Dibromo substitution, Alkyl chain at C2 bldpharm.com
7-Fluoro-2-pentylchroman-4-one (precursor)Fluorine at C7, Alkyl chain at C2 nih.gov

Molecular and Cellular Pharmacology of 5 Fluorochroman 4 Amine Hydrochloride

Receptor Binding and Ligand Affinity Studies

The interaction of a compound with various receptors is a critical determinant of its pharmacological profile. Based on the structural characteristics of 5-Fluorochroman-4-amine (B3045098) hydrochloride, its potential interactions with GABAA and other neurotransmitter receptors can be inferred from studies on analogous compounds.

The GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a key target for many neuroactive drugs. These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ), with the specific subunit composition determining the receptor's pharmacological properties. nih.gov The chroman-4-amine (B2768764) scaffold is a known modulator of GABAA receptor activity. While direct studies on 5-Fluorochroman-4-amine hydrochloride are unavailable, research on related compounds, such as 6-fluorochroman-4-ylamine, suggests a potential for GABAA receptor interaction.

For instance, studies on other heterocyclic compounds have demonstrated significant GABAA receptor subtype selectivity. One such study on a series of pyrazoloquinolinones and pyrazolopyridinones identified compounds with remarkable functional selectivity for the α6β3γ2 receptor subtype. nih.gov Notably, a compound designated as 'compound 6' in the study exhibited potent and selective modulation of α6-containing GABAA receptors. nih.gov This compound significantly stimulated GABA-induced currents at α6β3γ2 receptors at nanomolar concentrations, while having minimal effects on other receptor subtypes. nih.gov This highlights the principle that specific substitutions on a core scaffold can confer high subtype selectivity.

The fluorine atom at the 5-position of the chroman ring in this compound could play a crucial role in determining its binding affinity and selectivity for different GABAA receptor subtypes. The electronegativity and size of the fluorine atom can influence the electrostatic and steric interactions within the receptor's binding pocket, potentially favoring binding to specific subunit interfaces.

Table 1: Hypothetical GABAA Receptor Subtype Selectivity Profile for this compound (Informed by Analogous Compounds)

Receptor SubtypePredicted AffinityRationale
α1β2γ2ModerateCommon benzodiazepine (B76468) binding site; potential for interaction.
α2β3γ2Moderate to HighSubtype involved in anxiolysis; potential target for chroman amines.
α3β3γ2Moderate to HighSubtype involved in anxiolysis; potential target for chroman amines.
α5β3γ2Low to ModerateAssociated with cognition; selectivity against this subtype is often sought.
α6β3γ2Potentially HighAnalogy with selective modulators suggests the possibility of α6 preference. nih.gov

This table is illustrative and based on inferences from related compounds. Experimental verification is required.

The arylpiperazine moiety, which shares structural similarities with the substituted amine portion of this compound, is a well-known pharmacophore for serotonin (B10506) 5-HT1A receptor ligands. nih.gov The 5-HT1A receptor is a G protein-coupled receptor involved in the modulation of mood, anxiety, and cognition. wikipedia.org

Arylpiperazine derivatives have been extensively studied, revealing that the nature of the aryl group and the linker to the piperazine (B1678402) ring are critical for affinity and efficacy at 5-HT1A receptors. nih.govnih.govacs.org For example, compounds with a phenyl or naphthyl group directly attached to the piperazine ring often exhibit high affinity for 5-HT1A receptors. acs.org The substitution pattern on the aromatic ring can further modulate this affinity and selectivity against other serotonin receptor subtypes. acs.org

Given these established structure-activity relationships, it is plausible that this compound could exhibit affinity for 5-HT1A receptors. The fluorinated chroman ring system would represent a novel "aryl" component in this context. The fluorine atom's electron-withdrawing nature could influence the electronic properties of the aromatic ring, potentially affecting its interaction with key residues in the 5-HT1A receptor binding site.

Table 2: Potential Cross-Reactivity Profile for this compound

Receptor TargetPredicted InteractionRationale
5-HT1APossible Agonist/AntagonistStructural similarity to arylpiperazine 5-HT1A ligands. nih.govnih.govacs.org
Dopamine D2LowLess common for this scaffold, but cross-reactivity is possible.
Adrenergic ReceptorsLowNot a primary predicted target based on the core structure.

This table is speculative and requires experimental validation through radioligand binding assays.

Enzyme Inhibition and Activation Profiling

Beyond receptor interactions, small molecules can exert their effects by modulating the activity of enzymes. The chroman scaffold is present in various natural and synthetic compounds with enzyme-inhibiting properties.

Janus Kinase 3 (JAK3): Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.gov The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. nih.gov A key feature of JAK3 that distinguishes it from other family members is the presence of a unique cysteine residue (Cys909) in its active site. nih.govresearchgate.net This has enabled the development of covalent inhibitors that specifically target this residue, leading to high selectivity. researchgate.netmdpi.com While direct evidence for chroman derivatives as JAK3 inhibitors is nascent, the potential for designing such inhibitors exists. A molecule like this compound could be theoretically modified to incorporate a reactive group (a "warhead") capable of forming a covalent bond with Cys909, thus acting as a selective JAK3 inhibitor. mdpi.com

Catalase-Peroxidase (KatG): KatG is a mycobacterial enzyme responsible for activating the anti-tubercular prodrug isoniazid (B1672263). nih.gov Mutations in the katG gene can lead to isoniazid resistance by impairing this activation. nih.gov While there is no direct reported activity of chroman derivatives on KatG, this example illustrates a mechanism of enzyme interaction relevant to infectious diseases. The study of how different compounds interact with and are metabolized by bacterial enzymes is a critical area of drug discovery.

Mechanisms of Action at the Molecular Level

The overarching mechanism of action of a compound is a culmination of its receptor and enzyme interactions. For this compound, a primary predicted mechanism would be the modulation of GABAergic signaling.

Based on the expected interaction with GABAA receptors, this compound could act as a positive allosteric modulator. This would mean that it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA. mdpi.com This potentiation of GABA's inhibitory effect would lead to an increased influx of chloride ions upon receptor activation, resulting in hyperpolarization of the neuron and a decrease in its excitability. nih.gov The modulation of GABAergic transmission can also occur through presynaptic mechanisms, affecting the release of GABA. nih.govnih.gov

Cellular Assays for Biological Activity

To experimentally determine the biological activity of a compound like this compound, a variety of cellular assays would be employed. These assays can provide quantitative data on the compound's effects on cellular processes. nih.gov

Reporter Gene Assays: These assays are commonly used to screen for modulators of specific signaling pathways. nih.gov For example, a cell line could be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to GABAA receptor activation. An increase in luciferase activity in the presence of the compound would indicate positive modulation of the receptor. nih.gov

Immunohistochemistry-Based Assays: These techniques allow for the visualization and quantification of protein expression and localization within cells. nih.gov For instance, one could assess changes in the expression or phosphorylation status of proteins involved in the JAK-STAT signaling pathway in response to treatment with the compound.

Cell Viability and Proliferation Assays: Assays such as MTT or those measuring ATP levels can determine the compound's effect on cell health and growth. These are crucial for identifying potential cytotoxic effects.

Electrophysiological Assays: Techniques like two-electrode voltage clamp in Xenopus oocytes expressing specific GABAA receptor subtypes can directly measure the compound's effect on ion channel function, providing detailed information on its potency and efficacy as a modulator. nih.gov

Table 3: Relevant Cellular Assays for this compound

Assay TypePurposeExample Application
Reporter Gene AssayQuantify receptor activationLuciferase assay in cells expressing specific GABAA receptor subtypes. nih.gov
High-Content ScreeningPhenotypic screeningAutomated microscopy to assess changes in cell morphology or protein localization. nih.gov
ElectrophysiologyMeasure ion channel functionTwo-electrode voltage clamp to determine modulation of GABA-induced currents. nih.gov
Enzyme Activity AssayDetermine enzyme inhibitionIn vitro kinase assays to measure inhibition of JAK3.

Antimycobacterial Activity in in vitro Models

Direct studies on the antimycobacterial effects of this compound are not presently documented. However, the broader class of chromanone-related structures has shown some promise. For instance, homoisoflavanones, which feature a chroman-4-one core, have been investigated for their antimycobacterial properties. researchgate.net One review highlights a homoisoflavanone derivative that exhibited antimycobacterial activity. researchgate.net

Furthermore, research on other heterocyclic compounds provides insight into the potential for antimycobacterial action. For example, a series of 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. capes.gov.br Several of these compounds demonstrated notable potency, with some exceeding the efficacy of standard drugs like Ethambutol and Ciprofloxacin. capes.gov.br While these compounds are structurally distinct from this compound, these findings suggest that the chroman scaffold could be a viable starting point for the development of new antimycobacterial agents.

Antiproliferative and Cytotoxicity Studies in Cell Lines

Although specific data on the antiproliferative and cytotoxic effects of this compound are limited, the chromone (B188151) and chroman scaffolds are known to be present in compounds with significant anticancer properties. For instance, various chromone derivatives have been synthesized and evaluated for their antiproliferative activities against a range of cancer cell lines. nih.govnih.gov One study reported that furoxan derivatives of chromone exhibited potent antiproliferative activity against five cancer cell lines, including HepG2, MCF-7, HCT-116, B16, and K562. nih.gov

Similarly, studies on 4-amino substituted heterocyclic compounds have demonstrated cytotoxic effects. For example, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing significant inhibitory effects. nih.gov Another study on 4-aminoquinoline (B48711) derivatives also revealed their potential as anticancer agents, with notable activity against human breast tumor cell lines.

These findings, while not directly pertaining to this compound, underscore the potential for compounds containing a chroman or 4-amino moiety to exhibit antiproliferative and cytotoxic activities. Further research is necessary to determine if this compound itself possesses such properties.

Anti-inflammatory and Antiviral Activity (as seen for chroman derivatives)

The chroman scaffold is a core component of many compounds with demonstrated anti-inflammatory and antiviral properties.

Anti-inflammatory Activity:

Several studies have highlighted the anti-inflammatory potential of chroman derivatives. A series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were screened for their ability to inhibit the TNF-α-induced expression of ICAM-1 on human endothelial cells, a key process in inflammation. rsc.orgresearchgate.net One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as a particularly potent inhibitor. rsc.org Structure-activity relationship studies revealed that for amidochromans, the length and branching of the amide side chain, as well as substituents on the phenyl ring, significantly influence their inhibitory activity. rsc.org Other research on 2-phenyl-4H-chromen-4-one derivatives also demonstrated their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, with one compound showing significant suppression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov Another study on 4-ferrocenylchroman-2-one derivatives also showed potent inhibition of NO, IL-6, and TNF-α production in macrophages. nih.gov

Antiviral Activity:

The antiviral potential of chroman and chromone derivatives has also been explored. One study focused on 2-(3-amino-4-piperazinylphenyl)chromone derivatives, which exhibited specific antiviral activity against the SARS-CoV. nih.gov The introduction of a 2-pyridinylpiperazine functionality to the chromone scaffold was found to be particularly effective, suggesting its importance as a pharmacophore. nih.gov

These findings collectively suggest that the chroman moiety is a promising scaffold for the development of both anti-inflammatory and antiviral agents.

Studies on Stereoisomeric Differences in Biological Activity

The stereochemistry of a molecule can play a critical role in its biological activity. While specific studies on the stereoisomeric differences of this compound are not available, research on other chiral compounds highlights the importance of this aspect.

For example, a study on the isomers of 3-Br-acivicin, a nature-inspired compound, revealed significant differences in their antimalarial activity. nih.gov The natural (5S, αS) isomers were consistently the most potent, suggesting that stereochemistry is crucial for biological action, potentially due to stereoselective uptake by cells. nih.gov

Another study on stereoisomeric diamino and monoamino pregnene alkaloids demonstrated that their amoebicidal activity was highly dependent on their stereochemical configuration. ias.ac.inresearchgate.net The natural stereoisomer, kurchamine (3β,20α-diamino-pregn-5-ene), was found to be the most effective. researchgate.net These examples underscore the general principle in medicinal chemistry that different stereoisomers of a chiral drug can have distinct pharmacological profiles. Given that this compound possesses a chiral center at the 4-position of the chroman ring, it is highly probable that its enantiomers would exhibit different biological activities. Further investigation into the synthesis and biological evaluation of the individual enantiomers is warranted.

Preclinical Pharmacological Investigations of 5 Fluorochroman 4 Amine Hydrochloride in Non Human Models

In vivo Studies in Disease Models (e.g., cognitive deficits in Alzheimer's models, informed by 6-fluoro analog studies)

Direct in vivo studies on 5-Fluorochroman-4-amine (B3045098) hydrochloride in disease models are not currently documented in scientific literature. However, the structural similarity to other chroman derivatives that have been investigated for neurological and other conditions suggests potential areas of research.

For instance, the 6-fluoro analog, specifically (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4-imidazolidine]-2,5-dione, known as Fidarestat, has been studied for its role as an aldose reductase inhibitor. While not directly a model for cognitive deficits in Alzheimer's disease, its development points to the therapeutic potential of the 6-fluorochroman (B116937) scaffold. researchgate.net

Furthermore, the chroman-4-one scaffold, a core component of 5-Fluorochroman-4-amine hydrochloride, is recognized for its presence in compounds with a wide range of biological activities, including anti-inflammatory and antioxidant properties, which are relevant to neurodegenerative diseases like Alzheimer's. nih.gov The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and target affinity, which could be advantageous in developing treatments for complex diseases. acs.orgnih.govmdpi.com

Studies on various chroman-4-one derivatives have shown potential in modulating pathways relevant to cancer and inflammation, suggesting that a fluorinated amine derivative could be rationally designed for a number of therapeutic applications. acs.orgresearchgate.net The exploration of such a compound in established animal models of cognitive impairment, such as those induced by scopolamine (B1681570) or amyloid-beta, would be a logical step in its preclinical development. biorxiv.org

Preclinical Pharmacokinetic and Metabolic Characterization

Specific pharmacokinetic and metabolic data for this compound are not available. The following subsections are based on general principles of fluorinated compounds and related chroman structures.

The introduction of a fluorine atom into a molecule can significantly alter its pharmacokinetic properties. nih.govmdpi.com Fluorine's high electronegativity can influence a molecule's lipophilicity, membrane permeability, and binding to plasma proteins, all of which affect its absorption and distribution. The position of the fluorine atom on the chroman ring would be a critical determinant of these effects.

In silico and preliminary in vitro assessments would be necessary to predict the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Predicted Physicochemical Properties Influencing Pharmacokinetics

PropertyPredicted Influence of 5-Fluoro SubstitutionRationale
Lipophilicity (LogP) Moderate to HighThe fluorine atom can increase lipophilicity, potentially enhancing membrane permeability.
Aqueous Solubility Potentially DecreasedIncreased lipophilicity may lead to lower solubility in aqueous media.
Plasma Protein Binding Likely HighMany fluorinated drugs exhibit significant binding to plasma proteins like albumin. mdpi.com
Blood-Brain Barrier Permeability Potentially EnhancedIncreased lipophilicity can facilitate passage across the blood-brain barrier, which would be crucial for CNS applications.

This table is predictive and not based on experimental data for this compound.

The metabolic fate of this compound has not been elucidated. The presence of the fluorine atom is expected to influence its metabolism significantly. Carbon-fluorine bonds are generally stable and less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. nih.govmdpi.com This can lead to a longer half-life and altered metabolite profiles compared to non-fluorinated analogs.

Potential metabolic pathways could include:

N-deamination of the amine group.

Hydroxylation at various positions on the chroman ring, although the fluorine atom might block metabolism at adjacent positions.

Glucuronidation or sulfation of the amine or any hydroxylated metabolites.

Identifying the specific CYP isozymes responsible for its metabolism would be a critical step in preclinical development to anticipate potential drug-drug interactions.

Analysis of Efficacy in Relevant Animal Models (e.g., for cognitive enhancement or anti-infective applications)

There is no direct evidence for the efficacy of this compound in animal models for either cognitive enhancement or anti-infective applications. However, the broader class of chroman-4-ones has shown promise in these areas.

For cognitive enhancement , the anti-inflammatory and antioxidant properties of some chromanones could be beneficial in models of neuroinflammation-induced cognitive decline. nih.govnih.gov The potential for blood-brain barrier penetration due to the fluoro-substitution makes it a candidate for investigation in models of Alzheimer's disease or other neurodegenerative conditions. biorxiv.org

For anti-infective applications , various substituted chroman-4-ones have demonstrated antibacterial and antifungal activities. mdpi.com The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The efficacy of this compound would need to be systematically evaluated against a panel of relevant pathogens.

Table 2: Potential Preclinical Efficacy Models

Therapeutic AreaAnimal ModelPotential EndpointsRationale based on Related Compounds
Cognitive Enhancement Scopolamine-induced amnesia in rodentsMorris water maze performance, novel object recognitionChroman derivatives have shown neuroprotective potential. biorxiv.org
Amyloid-beta infusion models in rodentsPlaque load reduction, inflammatory markersAnti-inflammatory properties of chroman-4-ones. nih.gov
Anti-infective Murine model of bacterial sepsisSurvival rates, bacterial load in organsBroad-spectrum activity of some chroman-4-ones. mdpi.com
Fungal infection models in immunocompromised miceFungal burden in tissues, survival ratesAntifungal potential of chroman derivatives. mdpi.com

This table represents potential avenues for research and is not based on demonstrated efficacy for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Critical Pharmacophoric Elements within the Chroman-4-amine (B2768764) Scaffold

The chroman scaffold, a fusion of a benzene (B151609) ring and a dihydropyran ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure serves as a rigid framework for the spatial orientation of various functional groups. For the chroman-4-amine class of compounds, several elements are considered critical for biological activity.

The fundamental pharmacophore consists of:

The Chroman Ring System: This bicyclic structure, comprising a fused benzene and dihydropyran ring, provides a constrained conformation that is crucial for binding to biological targets. nih.gov The oxygen atom within the dihydropyran ring can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.

The Aromatic Ring: The benzene portion of the scaffold allows for various substitutions that can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. It can also engage in π-π stacking or hydrophobic interactions with target proteins.

The Amine Group at Position 4: The primary amine at the C4 position is a key functional group. It is basic and exists as a protonated ammonium (B1175870) cation at physiological pH, as indicated by its hydrochloride salt form. This positive charge allows for strong ionic interactions and hydrogen bonding with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor or enzyme active site. The presence and nature of this amine are often critical determinants of activity. nih.gov In related chroman-4-one structures, the carbonyl group at this position is essential for certain activities, highlighting the importance of the functionality at C4. libretexts.org Replacing the carbonyl with an amine fundamentally changes the interaction profile from a hydrogen bond acceptor to a hydrogen bond donor and an ionic interactor.

Extensive research on related chroman-4-one analogs has shown that modifications at various positions on the scaffold can yield potent and selective compounds for a range of biological targets. nih.gov The conversion to a chroman-4-amine retains the core scaffold while introducing a key basic center, directing the compound towards different target classes.

Influence of Fluorine Position and Substituent Effects on Biological Activity and Selectivity

The introduction of fluorine into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance drug-like properties. While specific studies on 5-Fluorochroman-4-amine (B3045098) hydrochloride are limited, the effects of fluorination are well-documented and can be extrapolated.

Modulation of Physicochemical Properties: A fluorine atom, particularly on the aromatic ring, can significantly alter the molecule's electronic properties due to its high electronegativity. A fluorine at the 5-position would exert a strong inductive electron-withdrawing effect, which can lower the pKa of the amine at the 4-position. This change in basicity can influence the strength of ionic interactions with the biological target.

Enhanced Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the compound.

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds (with C-F as a weak acceptor) and dipole-dipole interactions, potentially enhancing binding affinity to the target protein.

Studies on related fluorinated chromen-4-ones have demonstrated that the presence and position of fluorine atoms can have a manifest effect on biological activities, such as antiviral effects. acs.org Similarly, in other scaffolds, the position of a halogen substituent (fluorine or chlorine) has been shown to significantly impact both bioactivity and selectivity. researchgate.net For instance, para-substituted compounds often exhibit different activity profiles compared to ortho-substituted analogs. researchgate.net In the case of 5-Fluorochroman-4-amine, the fluorine is ortho to the pyran ring fusion, a position that would uniquely influence the electronic environment of the heterocyclic ring.

Stereochemical Contributions to Ligand-Receptor Interactions and Efficacy

The carbon at position 4 of the chroman-4-amine scaffold is a chiral center. Therefore, 5-Fluorochroman-4-amine hydrochloride can exist as two enantiomers: (R)-5-Fluorochroman-4-amine and (S)-5-Fluorochroman-4-amine.

Stereochemistry is paramount in determining the efficacy and selectivity of chiral drugs. The three-dimensional arrangement of the amine group and the fluorine-substituted benzene ring relative to the dihydropyran ring will dictate how the molecule interacts with its biological target, which is typically also chiral (e.g., enzymes, receptors).

Differential Binding: One enantiomer will likely exhibit a higher affinity for the target's binding site than the other. This is because one enantiomer will achieve a more optimal geometric and electronic complementarity with the binding pocket, maximizing favorable interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions).

Efficacy and Selectivity: The enantiomer with the better fit (the eutomer) will typically display higher potency. The other enantiomer (the distomer) may be less active, inactive, or even contribute to off-target effects.

Conformational Stability: The stereochemistry at C4 can influence the conformational preference of the dihydropyran ring. This, in turn, affects the spatial orientation of the crucial amine group.

Initial structure-activity relationship studies on related spirocyclic chromanes have highlighted the importance of stereogenic centers for their biological activity. nih.gov While specific data for the enantiomers of this compound is not available in the provided search results, it is a fundamental principle of medicinal chemistry that the biological activity of its enantiomers would need to be evaluated independently.

Systematic Exploration of Substitutions on the Amine Moiety

The primary amine at the C4 position is a prime target for chemical modification to explore the structure-activity relationship and optimize activity. Systematic substitution allows for the fine-tuning of properties such as lipophilicity, basicity, and the ability to form hydrogen bonds.

Studies on related chroman-4-amine derivatives have explored such modifications:

N-Alkylation and N-Propargylation: A study on gem-dimethylchroman-4-amines involved the synthesis of various N-substituted derivatives via reductive amination. nih.gov The unsubstituted primary amine (4a) showed moderate inhibitory activity against butyrylcholinesterase (BuChE), while certain substitutions led to changes in potency. nih.gov The preparation of N-propargyl derivatives was also explored for potential monoamine oxidase (MAO) inhibition. nih.gov

Formation of Secondary and Tertiary Amines: Replacing one or both hydrogens of the primary amine with alkyl or aryl groups can have significant effects. These changes alter the steric bulk around the nitrogen and its hydrogen bonding capacity (a primary amine can donate two hydrogen bonds, a secondary one, and a tertiary none).

Incorporation into Rings: The amine can be part of a heterocyclic ring (e.g., piperidine, morpholine), which can constrain the conformation and introduce new interaction possibilities.

The table below summarizes findings from a study on related gem-dimethylchroman-4-amine derivatives and their inhibitory effect on equine BuChE, demonstrating the impact of substitutions on the chroman ring itself, which informs the general SAR of the scaffold.

CompoundR1 (Position 8)R2 (Position 6)IC50 (µM) for eqBuChE
4a HH38
4b OMeH7.6
4e HMe52
Data sourced from a study on gem-dimethylchroman-4-amines. nih.gov

This data illustrates that even substitutions on the aromatic part of the scaffold, such as an electron-donating methoxy (B1213986) group at position 8 (4b), can dramatically increase potency compared to the unsubstituted (4a) or methyl-substituted (4e) analogs. nih.gov Such findings are crucial for guiding the synthesis of new, more active compounds.

Correlation of Structural Modifications with in vitro and Preclinical in vivo Activity

The ultimate goal of SAR and SPR studies is to establish a clear correlation between specific structural modifications and measurable biological activity. This involves testing the synthesized analogs in a battery of in vitro assays (e.g., enzyme inhibition, receptor binding, cell-based assays) and, for promising candidates, in preclinical in vivo models.

For the broader class of chroman derivatives, numerous studies have linked structural changes to activity:

Anticholinesterase Activity: As shown in the table above, substitutions on the chroman ring of chroman-4-amines directly correlate with in vitro BuChE inhibition. nih.gov The 8-methoxy derivative 4b was over four times more potent than the unsubstituted analog 4a . nih.gov

BACE-1 Inhibition: In the development of inhibitors for β-secretase (BACE-1), a key target in Alzheimer's disease, SAR analysis of chroman-based scaffolds revealed that introducing meta-substituted aryl groups at the 6-position of the chroman ring significantly improved potency. acs.org This was attributed to an enhanced fit in the S3 pocket of the enzyme. acs.org

Antimicrobial and Anticancer Activity: Studies on various chromene derivatives (a related scaffold) have demonstrated a clear link between substitution patterns and in vitro antimicrobial and antiproliferative activity. nih.gov For example, specific substitutions on a 4-aryl-4H-chromene scaffold resulted in compounds with low micromolar IC50 values against cancer cell lines. nih.gov

The table below presents in vitro activity data for a series of chromene derivatives against various microbes, showcasing how structural modifications influence the minimum inhibitory concentration (MIC).

CompoundRE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
13e 4-Cl0.0070.0070.0150.007
13i 4-F0.0150.0070.0070.015
4b 4-CH30.0070.0150.0070.015
4c 4-OCH30.0070.0150.0070.015
Data sourced from a study on chromene derivatives. nih.gov

This data demonstrates that substitutions on an appended phenyl ring, including halogens like chloro (13e) and fluoro (13i), lead to highly potent compounds with MIC values in the low µg/mL range. nih.gov While this data is for a different but related scaffold, it exemplifies the process of correlating structural changes with in vitro potency. For this compound, a similar systematic approach would be necessary to map its specific SAR and progress towards preclinical in vivo evaluation.

Computational Chemistry and Molecular Modeling of 5 Fluorochroman 4 Amine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For 5-Fluorochroman-4-amine (B3045098) hydrochloride, docking simulations are essential to identify potential biological targets and to understand the molecular basis of its interactions.

Docking studies on related chroman and chromone (B188151) derivatives have been performed against a variety of targets. These studies provide a framework for how 5-Fluorochroman-4-amine hydrochloride might be investigated. The general workflow involves preparing the 3D structure of the ligand and the target receptor, defining a binding site (or "grid box"), and using a search algorithm to explore possible binding poses. nih.gov A scoring function then estimates the binding free energy for each pose, with more negative values indicating stronger affinity.

Key interactions typically observed for this class of compounds include:

Hydrogen Bonding: The amine group and the heterocyclic oxygen are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring of the chroman scaffold can form hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom at the 5-position can participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. fu-berlin.de

A hypothetical docking study of this compound would likely reveal specific interactions with key amino acid residues in a target's active site. For example, docking against a kinase target might show hydrogen bonds with backbone atoms in the hinge region and interactions with the catalytic lysine. The fluorine atom's role would be of particular interest, as its high electronegativity can modulate the local electronic environment and influence interactions with the protein and surrounding water molecules. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Analysis (informed by related benzimidazole (B57391) derivatives)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. scirp.org While specific QSAR studies on this compound are not publicly available, the methodology can be understood from studies on related heterocyclic compounds, such as benzimidazole derivatives. scirp.orgchem-soc.sicore.ac.ukacs.org

A QSAR study on a series of novel analogs of this compound would involve these steps:

Dataset Preparation: A series of analogs would be synthesized with variations at different positions of the chroman scaffold. Their biological activity against a specific target would be measured experimentally (e.g., IC₅₀ values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as physicochemical (e.g., LogP for lipophilicity), electronic (e.g., dipole moment), and topological (e.g., molecular connectivity indices). chem-soc.sijournalcra.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. frontiersin.org For instance, a QSAR model for antifungal benzimidazoles found that lipophilicity (logP) and dipole moment were key descriptors governing their activity. chem-soc.si

Validation: The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation (q²) and validation with an external test set of compounds (r²_pred). nih.govnih.gov A statistically robust model would have high values for q² and r²_pred. researchgate.net

For this compound analogs, a QSAR model could reveal that specific substitutions on the aromatic ring or modifications to the amine group are critical for activity. The model would provide a theoretical framework to guide the synthesis of new derivatives with potentially enhanced potency. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed insights into the movement of atoms and molecules over time, offering a dynamic view of ligand-target complexes. nih.gov For this compound, MD simulations can be used to assess the stability of its complex with a target protein and to analyze its conformational behavior in a simulated biological environment. dntb.gov.uapsu.edu

A typical MD simulation study involves placing the docked ligand-protein complex in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on each atom and tracks their movements over a set period (e.g., nanoseconds). nih.gov Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. github.io A stable RMSD plot that plateaus suggests that the complex has reached equilibrium and is stable. nih.govplos.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein. github.iomdanalysis.org Residues that interact with the ligand are expected to show lower fluctuation, indicating a stable binding interaction. plos.orgnih.gov

The presence of the fluorine atom makes MD simulations particularly valuable. Fluorine can influence the hydration shell around the ligand and modulate protein-water hydrogen bond networks, which can be critical for binding affinity. fu-berlin.de MD simulations can reveal how the 5-fluoro substituent stabilizes or destabilizes the ligand within the binding pocket by observing its interactions with surrounding water molecules and protein residues. chemrxiv.org

In silico Prediction of Pharmacological and ADME Properties (excluding clinical/safety-related predictions)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. nih.govfrontiersin.org These predictions are based on the molecule's structure and physicochemical properties. ijrps.com

For this compound, various ADME parameters and drug-likeness filters can be computationally estimated. nih.govresearchgate.net These rules help assess the potential for a compound to be developed into an orally available drug.

Table 1: Predicted Physicochemical and ADME Properties for this compound

PropertyPredicted Value/RangeSignificance
Physicochemical Properties
Molecular Weight ( g/mol )~219.66 (for HCl salt)Falls within the typical range for small molecule drugs (<500).
LogP (Octanol/Water Partition)1.5 - 2.5Indicates moderate lipophilicity, which is favorable for membrane permeability. chem-soc.si
Topological Polar Surface Area (TPSA)~38.3 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors2 (from -NH₃⁺)Complies with Lipinski's Rule of Five (≤5). nih.gov
Hydrogen Bond Acceptors2 (O, F)Complies with Lipinski's Rule of Five (≤10). nih.gov
Pharmacokinetic Predictions
Water SolubilityModerately SolubleThe hydrochloride salt form generally improves aqueous solubility.
Gastrointestinal (GI) AbsorptionHighPredicted based on favorable physicochemical properties. mdpi.com
Blood-Brain Barrier (BBB) PermeationLikely to crossSmall, moderately lipophilic molecules often show CNS penetration. ijrps.com

Note: These values are estimations based on computational models and standard chemical structure analysis. Actual experimental values may vary.

These in silico predictions suggest that this compound possesses favorable drug-like properties. The fluorine substitution can enhance metabolic stability and membrane permeability, which are desirable characteristics for a drug candidate. mdpi.commdpi.com

De Novo Design and Virtual Screening of Novel Analogs

Computational chemistry offers powerful tools for the discovery of new molecules through virtual screening and de novo design. These methods can be applied to the this compound scaffold to identify novel analogs with potentially improved activity or properties.

Virtual Screening: This process involves searching large chemical libraries for molecules that are likely to bind to a specific target. nih.gov

Ligand-Based Virtual Screening (LBVS): If the target is unknown, the structure of this compound itself can be used as a template. The search would identify molecules with similar 2D fingerprints or 3D shapes (pharmacophores). researchgate.net A pharmacophore model would define essential features like the locations of the amine, the aromatic ring, and the fluorine atom. nih.gov

Structure-Based Virtual Screening (SBVS): If a target structure is known, a library of compounds can be docked into the binding site, and the top-scoring hits are selected for further evaluation. nih.gov

De Novo Design: This approach involves building novel molecules from scratch or by modifying an existing scaffold. Computational programs can suggest modifications to the this compound core by adding, removing, or replacing functional groups. For example, structure-activity relationship (SAR) analysis from a virtual screening campaign might suggest that adding a substituent at the 7-position of the chroman ring could enhance potency by forming an additional hydrogen bond. acs.org These new, virtually designed analogs can then be assessed for their predicted binding affinity and ADME properties before being selected for chemical synthesis.

These computational strategies accelerate the drug discovery cycle by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Fluorochroman-4-amine (B3045098) hydrochloride. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 5-Fluorochroman-4-amine hydrochloride, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: Proton NMR (¹H NMR) is used to identify the number and environment of hydrogen atoms. The chemical shifts in the ¹H NMR spectrum of amine hydrochlorides typically show protons attached to nitrogen at around 1.5–2.0 ppm. Aromatic protons can be observed in the range of 6.0–8.5 ppm. orgchemboulder.com

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts for carbons in chloroalkanes are typically found between 25 and 50 ppm, while carbons in ethers are observed in the 50 to 90 ppm range. Aromatic carbons generally resonate between 100 and 150 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, fluorine-19 NMR (¹⁹F NMR) is a highly specific and sensitive technique for characterizing this compound. The chemical shift of the fluorine atom provides a unique signature of its electronic environment. Studies on various fluorinated pharmaceuticals have demonstrated the utility of ¹⁹F NMR for both identification and quantification. nih.govdiva-portal.org

Table 1: Representative NMR Data for Aminochroman Derivatives

NucleusChemical Shift (ppm) RangeStructural Assignment
¹H1.5 - 2.5Protons on the chroman ring adjacent to the amine
¹H3.5 - 4.5Protons on the chroman ring adjacent to the ether oxygen
¹H6.5 - 7.5Aromatic protons
¹³C20 - 40Aliphatic carbons in the chroman ring
¹³C60 - 70Aliphatic carbon adjacent to the ether oxygen
¹³C110 - 160Aromatic carbons
¹⁹F-110 to -140Aromatic fluorine

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The data presented is a general representation for similar structures.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule. For instance, the analysis of amantadine (B194251) hydrochloride has shown the loss of the hydrochloric acid component and subsequent fragmentation of the parent molecule. nih.gov

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound, as well as for the assessment of its purity by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment and quantification in the pharmaceutical industry. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, the compound is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. By comparing the peak area of the main compound with the areas of any impurity peaks, the purity can be accurately determined. For example, HPLC methods have been developed for the simultaneous analysis of multiple amine-containing drugs, demonstrating the versatility of this technique. nih.govresearchgate.net

Table 2: Illustrative HPLC Method Parameters for Analysis of Amine Hydrochlorides

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer)
DetectionUV at a specific wavelength (e.g., 220 nm)
Flow Rate1.0 mL/min
Injection Volume10 µL

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and lower volatility of amines, derivatization is often required before GC-MS analysis to convert them into more volatile and less polar derivatives. Common derivatization reagents for amines include alkyl chloroformates or silylating agents. nih.govsigmaaldrich.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component, making it an excellent tool for impurity identification. The analysis of biogenic amines in various matrices has been successfully achieved using GC-MS after derivatization. vt.edu

Future Perspectives and Emerging Research Directions for 5 Fluorochroman 4 Amine Hydrochloride

Exploration of New Synthetic Strategies for Enhanced Efficiency

The chroman-4-one framework is recognized as a privileged structure in drug discovery, and numerous synthetic methods have been developed for its derivatives. nih.govresearchgate.netrsc.org Future research will likely focus on developing more efficient, cost-effective, and stereoselective synthetic routes to 5-Fluorochroman-4-amine (B3045098) hydrochloride and its analogs.

Emerging synthetic strategies that could be applied and optimized include:

One-Pot, Multi-Component Reactions: The development of one-pot synthesis, such as the reaction between salicylaldehydes, indoles, and sulfonyl fluorides, showcases a move towards greater efficiency in creating complex heterocyclic structures. acs.org Applying similar principles to the synthesis of fluorinated chroman-amines could significantly streamline their production.

Palladium-Catalyzed Reactions: Palladium-catalyzed aminocarbonylation has been successfully used to create a library of chromone-3-carboxamides and chroman-2,4-diones. nih.govacs.org Investigating palladium-catalyzed methods for the direct and stereoselective introduction of the amine group at the C-4 position of a 5-fluorochroman precursor could offer a highly efficient and controlled synthetic pathway. nih.govacs.org

Microwave-Assisted Synthesis: Base-mediated aldol (B89426) condensation under microwave irradiation has been shown to be an efficient one-step procedure for synthesizing chroman-4-one derivatives. acs.org This technique could be adapted to accelerate the synthesis of 5-fluorochroman precursors, potentially reducing reaction times and improving yields.

Fluorination Chemistry: Advances in fluorination techniques are crucial. nih.govnih.gov Research into late-stage fluorination of a pre-formed chroman-4-amine (B2768764) scaffold or the use of novel fluorinating agents in the initial steps of the synthesis could provide more direct and higher-yielding routes to the target molecule and its analogs. nih.govnsu.ru

Identification of Undiscovered Biological Targets

The chroman-4-one scaffold and its derivatives have been shown to interact with a diverse range of biological targets, suggesting that 5-Fluorochroman-4-amine hydrochloride may have yet-to-be-discovered therapeutic applications. nih.govresearchgate.net

Potential areas for target identification include:

Sirtuin Modulation: Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases and cancer. acs.orgacs.org The electronic properties of the fluorine atom in the 5-position could influence binding affinity and selectivity for SIRT2 or other sirtuin isoforms.

Serotonin (B10506) Receptor Antagonism: Novel 6-fluorochroman (B116937) derivatives have been evaluated as antagonists for the 5-HT1A receptor. nih.gov Given the structural similarity, this compound should be investigated for its potential to modulate serotonin receptors, which are key targets in psychiatric and neurological disorders.

Antiparasitic and Antiviral Activity: The chroman-4-one scaffold has been explored for its activity against parasites like Trypanosoma brucei by targeting enzymes such as pteridine (B1203161) reductase 1 (PTR1). nih.gov Furthermore, fluorinated 2-arylchroman-4-ones have demonstrated potent antiviral activity against the influenza A virus. nih.gov These findings warrant the screening of this compound against a panel of parasitic and viral targets.

β-Secretase (BACE-1) Inhibition: Chroman derivatives are being investigated as potential inhibitors of BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease. acs.org The specific substitution pattern of this compound could offer a novel binding mode within the BACE-1 active site.

Design and Development of Next-Generation Analogs with Improved Selectivity and Potency

Structure-activity relationship (SAR) studies on related chroman-4-one derivatives provide a solid foundation for the rational design of next-generation analogs of this compound.

Key design considerations for future analogs include:

Stereochemistry at C-4: The amine at the C-4 position introduces a chiral center. Separating and evaluating the individual enantiomers is critical, as biological activity is often stereospecific. For instance, optically active hydroxy moieties at the C-4 position of 6-fluorochroman derivatives were shown to be effective in improving receptor selectivity. nih.gov

Substitution on the Aromatic Ring: SAR studies on SIRT2 inhibitors have shown that electron-withdrawing groups in the 6- and 8-positions are favorable for activity. acs.org The effect of the 5-fluoro substituent should be systematically compared with other halogen substitutions and electron-withdrawing or -donating groups to optimize potency and selectivity.

Modifications of the Amine Group: The primary amine at the C-4 position offers a handle for further chemical modification. The synthesis and evaluation of a series of secondary and tertiary amines, as well as amides, could lead to analogs with improved pharmacokinetic properties and target engagement. nih.gov

Hybrid Molecules: Incorporating the 5-Fluorochroman-4-amine scaffold into hybrid molecules by linking it to other pharmacophores is a promising strategy. This approach has been used to combine the properties of quinoline (B57606) and 1,2,3-triazoles to generate compounds with enhanced biological activity. researchgate.net

Application in Chemical Biology as a Research Tool or Probe

The intrinsic properties of the this compound structure make it a candidate for development as a chemical probe to investigate biological systems.

Potential applications in chemical biology include:

¹⁹F NMR Probes: The presence of a fluorine atom provides a powerful tool for ¹⁹F NMR spectroscopy. This technique can be used to study protein-ligand interactions, conformational changes in biological macromolecules, and cellular uptake without the background noise inherent in ¹H NMR. escholarship.org

Photoaffinity Labeling: The chroman scaffold could be derivatized with photoreactive groups to create photoaffinity probes. These probes can be used to covalently crosslink to their biological targets upon photoactivation, enabling the identification and characterization of binding partners in complex biological mixtures.

Fluorescent Probes: The chroman ring system is a component of some fluorescent dyes. By modifying the structure of this compound, it may be possible to develop novel fluorescent probes for imaging specific cellular components or processes.

Integration with Advanced Drug Discovery Platforms

The this compound scaffold is well-suited for integration into modern drug discovery platforms, which can accelerate the identification of new leads and the development of optimized drug candidates.

Fragment-Based Drug Discovery (FBDD): The relatively small and rigid structure of the chroman-amine core makes it an ideal fragment for FBDD screening. youtube.com FBDD involves screening libraries of small molecules to identify fragments that bind to a biological target, which are then grown or linked to produce a higher-affinity lead compound. The 5-fluorochroman-4-amine scaffold could serve as a starting point for developing inhibitors against challenging targets like those involved in protein-protein interactions.

Targeted Covalent Inhibitors (TCIs): The amine group at the C-4 position could be modified to incorporate a reactive "warhead" that can form a covalent bond with a specific amino acid residue (e.g., cysteine, lysine) in a target protein. nih.govyoutube.comyoutube.com This approach can lead to inhibitors with increased potency and prolonged duration of action. The development of TCIs based on the 5-fluorochroman-4-amine scaffold could be a promising strategy for targets where high occupancy is required for therapeutic effect. Screening chloroacetamide electrophile fragment libraries has proven effective in identifying new scaffolds for covalent inhibition. illinois.edu This strategy could be applied to derivatives of this compound.

Q & A

Q. What are the common synthetic routes for 5-fluorochroman-4-amine hydrochloride?

The synthesis typically involves reductive amination of substituted chromanones or nucleophilic substitution of fluorinated precursors. For example, fluorinated chroman-4-one intermediates can undergo amination using ammonia or alkylamines under reducing conditions (e.g., NaBH₃CN), followed by HCl treatment to form the hydrochloride salt . Reaction optimization requires careful control of solvents (e.g., ethanol, methanol), temperature (reflux conditions), and stoichiometry to maximize yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm fluorine positioning and amine protonation .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography to resolve stereochemistry and bond angles, particularly for enantiopure forms .
  • HPLC with UV/fluorescence detection to assess purity (>95% as per industrial standards) .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility compared to the free base, facilitating biological assays. Stability studies recommend storage at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- or (S)-5-fluorochroman-4-amine hydrochloride be achieved?

Chiral resolution techniques include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation reactions .
  • Chiral chromatography : Preparative HPLC with cellulose-based columns to separate enantiomers .
  • Enzymatic resolution : Lipases or transaminases for kinetic resolution of racemic mixtures .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated chroman-4-amine derivatives?

Discrepancies may arise from differences in:

  • Purity : Batch-specific impurities (e.g., residual solvents) alter biological responses. Certificates of Analysis (CoA) should be cross-referenced .
  • Assay conditions : Variability in cell lines (e.g., AtT-20 vs. Y79 cells) or receptor isoforms (CRF₁ vs. CRF₂) impacts potency measurements .
  • Pharmacokinetics : Differences in blood-brain barrier penetration or metabolic stability across species .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Employ Design of Experiments (DoE) to evaluate:

  • Solvent polarity : Methanol vs. ethanol for improved crystallinity .
  • Catalyst loading : Pd/C or Raney Ni for hydrogenation efficiency .
  • Temperature gradients : Stepwise heating to mitigate side reactions (e.g., dehydrohalogenation) .

Q. What in vitro models are suitable for studying receptor interactions of this compound?

  • CRF₁ receptor antagonism : Use transfected HEK-293 cells or mouse pituitary AtT-20 cells to measure cAMP inhibition .
  • Neurotransmitter modulation : Rat hippocampal slices for acetylcholine release assays under CRF stimulation .
  • Cytotoxicity screening : MTT assays in human hepatoma (HepG2) cells to assess therapeutic index .

Methodological Considerations

Q. How to validate fluorinated byproducts during synthesis?

  • ¹⁹F NMR : Monitor fluorine incorporation and identify des-fluoro impurities .
  • Ion chromatography : Quantify chloride counterion stoichiometry in the hydrochloride salt .

Q. What computational tools predict the physicochemical properties of this compound?

  • Molecular dynamics simulations : Estimate logP (partition coefficient) and pKa using software like Schrödinger .
  • Retrosynthetic AI : Platforms like Pistachio or Reaxys propose synthetic routes based on precursor relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.